molecular formula C20H13Cl2N3O B2746899 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide CAS No. 477538-06-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Cat. No.: B2746899
CAS No.: 477538-06-0
M. Wt: 382.24
InChI Key: PKVSOQLCEZVICH-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or benzamide moieties.

    Substitution: Substituted derivatives where the chloro groups are replaced by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
  • 2-(1H-benzimidazol-1-yl)-N’-(4-(diethylamino)benzylidene)acetohydrazide

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of both the benzimidazole and dichlorobenzamide moieties, which confer distinct chemical and biological properties. The dichloro substituents enhance its reactivity and potential for substitution reactions, while the benzimidazole ring provides a versatile platform for biological activity .

This compound’s combination of chemical reactivity and biological activity makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-14-9-13(10-15(22)11-14)20(26)23-16-7-5-12(6-8-16)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSOQLCEZVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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